![molecular formula C12H11BrO4 B6500073 ethyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate CAS No. 7287-41-4](/img/structure/B6500073.png)
ethyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate
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Description
Ethyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, often referred to as E6B5H2MBFC, is a synthetic compound with a variety of applications in scientific research. It is a colorless, crystalline solid with a melting point of 144°C and a boiling point of 190°C. It has a molecular weight of 337.25 g/mol and a chemical formula of C13H12BrO4. E6B5H2MBFC is a useful tool for studying the biochemical and physiological effects of various compounds, as well as for synthesizing other compounds.
Scientific Research Applications
Synthesis of Indole Derivatives
Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Anti-Tumor Applications
Benzofuran compounds, such as ethyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, have shown strong biological activities such as anti-tumor . They have potential applications in many aspects, making these substances potential natural drug lead compounds .
Antibacterial Applications
Benzofuran compounds also exhibit strong antibacterial activities . This makes them valuable in the development of new antibacterial drugs .
Anti-Oxidative Applications
Benzofuran compounds have been found to possess anti-oxidative properties . This makes them useful in the treatment of diseases caused by oxidative stress .
Anti-Viral Applications
Benzofuran compounds have shown anti-viral activities . For example, a novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
Anti-Inflammatory Applications
In anti-inflammatory treatment, benzofuran compounds like bergapten can participate in the treatment of inflammation by inhibiting the production of pro-inflammatory cytokines .
Synthesis of Quinoline Scaffold Derivatives
Bromomethylquinolines, which can be derived from benzofuran compounds, have proven to be valuable tools to participate in a wide array of chemical transformations . They have been used to reveal the synthetic potential of these platforms in accessing important quinoline scaffold derivatives .
Anti-Hepatitis B Virus Activities
Ethyl 6-bromo-5-hydroxy-1-methyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylic Acid Ethyl Ester, a derivative of ethyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, is used to prepare anti-hepatitis B virus activities .
properties
IUPAC Name |
ethyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO4/c1-3-16-12(15)11-6(2)17-10-5-8(13)9(14)4-7(10)11/h4-5,14H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMIROPXSMFXIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)O)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701157760 |
Source
|
Record name | 3-Benzofurancarboxylic acid, 6-bromo-5-hydroxy-2-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701157760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | |
CAS RN |
7287-41-4 |
Source
|
Record name | 3-Benzofurancarboxylic acid, 6-bromo-5-hydroxy-2-methyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7287-41-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Benzofurancarboxylic acid, 6-bromo-5-hydroxy-2-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701157760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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